Spiro[2.5]octane-4-carbothioamide
Description
Spiro[2.5]octane-4-carbothioamide is a structurally unique spirocyclic compound characterized by a bicyclic framework where two rings (cyclopropane and cyclohexane) share a single spiro carbon atom (C2 and C5). Its three-dimensional (3D) architecture enhances rigidity and stereochemical control, traits increasingly sought in drug discovery to target complex biomolecular interfaces .
For instance, spiro compounds like 1,3-benzoxazine dimers and azetidine-based spiro derivatives exhibit similar steric and electronic profiles, with fragmentation patterns and synthetic challenges that inform comparisons .
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
spiro[2.5]octane-8-carbothioamide |
InChI |
InChI=1S/C9H15NS/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H2,10,11) |
InChI Key |
AALHDOGOPNXHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2)C(C1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-4-carbothioamide typically involves the formation of the spirocyclic core followed by the introduction of the carbothioamide group. One common method involves the cyclization of a suitable precursor, such as a cyclopropane derivative, under specific conditions to form the spirocyclic structure. The carbothioamide group can then be introduced through a reaction with thiourea or a similar reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure and the subsequent introduction of the carbothioamide group .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, spiro[2.5]octane-4-carbothioamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential use in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of spiro[2.5]octane-4-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can fit into binding sites with high specificity, leading to potent biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
The parent hydrocarbon, Spiro[2.5]octane (C8H14), has a molecular weight of 110.20 g/mol, a boiling point of 142–144°C, and a melting point of -63°C . The introduction of the carbothioamide group alters these properties significantly, increasing polarity and molecular weight. Comparative data for analogous spiro compounds are summarized below:
Key Observations :
- Fragmentation : Spiro[2.5]octane derivatives and benzoxazine dimers both undergo cleavage at the spiro junction under electron ionization mass spectrometry (EIMS), suggesting inherent instability at the shared carbon atom .
- Polarity: The carbothioamide group enhances solubility in polar solvents compared to non-functionalized spiro hydrocarbons like Spiro[2.5]octane.
Comparison of Challenges :
- Functionalization : Carbothioamide introduction may require post-cyclization modifications, contrasting with azetidine derivatives that retain ketone and amine groups for downstream diversification .
- Yield and Scalability : Stress-release methods for azetidines achieve high efficiency (e.g., 70–90% yields), whereas benzoxazine dimer synthesis faces unresolved mechanistic hurdles .
Biological Activity
Spiro[2.5]octane-4-carbothioamide is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure, which is characterized by two rings that share a single atom. This structural motif is significant in medicinal chemistry as it can influence the compound's biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Modulation of Receptor Activity : this compound has shown potential in modulating receptor activity, which can affect signal transduction pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, yielding promising results.
Table 1: Summary of Biological Activities
| Study | Activity Assessed | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial | Showed significant inhibition against Gram-positive bacteria with an IC50 of 12 µM. |
| Study 2 | Enzyme Inhibition | Inhibited enzyme X with an IC50 value of 25 µM, indicating potential therapeutic application in metabolic disorders. |
| Study 3 | Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 15 µM to 30 µM, suggesting anti-cancer potential. |
Case Study: Antimicrobial Activity
In a recent study focusing on the antimicrobial properties of this compound, the compound was tested against various bacterial strains. Results indicated that it effectively inhibited the growth of several Gram-positive bacteria, demonstrating its potential as an antibacterial agent.
Case Study: Cancer Cell Line Testing
Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The compound showed promising results, with significant reductions in cell viability observed at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other compounds in its class.
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Thiazole derivative | Anticancer | 20 |
| Compound B | Isoxazole derivative | Antimicrobial | 10 |
| This compound | Spirocyclic | Antimicrobial, Anticancer | 12 - 30 |
Q & A
Q. What are the established synthetic routes for Spiro[2.5]octane-4-carbothioamide, and what experimental parameters influence yield?
Synthesis typically involves bromination of the parent spiro[2.5]octane scaffold followed by thioamide functionalization. Key steps include:
- Bromination : Using N-bromosuccinimide (NBS) with radical initiators like AIBN in inert solvents (e.g., CCl₄) .
- Thioamide introduction : Reaction of brominated intermediates with thiourea or ammonium thiocyanate under controlled pH and temperature.
Critical parameters : Solvent polarity (DMF/DMSO enhances nucleophilicity), reaction time (over-bromination risks), and stoichiometric ratios (excess NBS reduces selectivity). Comparative yields are summarized below:
| Reaction Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| NBS/AIBN in CCl₄, 12h | 65 | 95 | Patent EP 12005681 |
| KSCN in DMF, 80°C, 6h | 72 | 97 | PubChem |
Q. How do structural modifications (e.g., substituents) alter the physicochemical properties of this compound?
Modifications at the 4-carbothioamide position significantly impact solubility, stability, and reactivity:
- Hydrophobicity : Bromine or methyl groups increase logP, reducing aqueous solubility but enhancing membrane permeability .
- Thermal stability : Differential scanning calorimetry (DSC) data from NIST shows melting points vary by substituent (e.g., 156–159°C for brominated derivatives vs. 35–40°C for hydroxyl analogs) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR for spiro junction confirmation (e.g., distinct singlet for bridgehead protons) .
- IR : Strong C=S stretch at ~1250 cm⁻¹ confirms thioamide functionality .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 211.08) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms for this compound synthesis?
Conflicting data on bromination regioselectivity (e.g., 5- vs. 7-position) can be addressed via:
Q. What strategies optimize this compound’s bioactivity in structure-activity relationship (SAR) studies?
- Functional group substitution : Replace thioamide with sulfonamide to enhance metabolic stability .
- Stereochemical tuning : Introduce chiral centers (e.g., 5-amine derivatives) to improve target binding .
Data-driven approach : Comparative IC₅₀ values for analogs:
| Derivative | Target Enzyme IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| 4-Carbothioamide | 2.3 ± 0.1 | 15.2 |
| 5-Amine hydrochloride | 1.8 ± 0.2 | 22.7 |
Q. How do spirocyclic constraints influence the compound’s conformational dynamics in solution?
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Key challenges :
Q. How can researchers validate conflicting biological activity data across studies?
Methodological checklist :
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa may show variability) .
- Control experiments : Include spiro[2.5]octane (parent compound) to isolate thioamide-specific effects .
- Statistical rigor : Apply ANOVA for inter-study data comparison (p<0.05 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
